molecular formula C7H2Cl3F3 B6300225 5-Chloro-2,3,4-trifluorobenzal chloride, 90% CAS No. 101513-89-7

5-Chloro-2,3,4-trifluorobenzal chloride, 90%

Cat. No. B6300225
CAS RN: 101513-89-7
M. Wt: 249.4 g/mol
InChI Key: HZUAMCHAOQDNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,3,4-trifluorobenzal chloride, 90% (CFBC) is a trifluoromethylchlorobenzene derivative that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and chemical biology. CFBC is a highly reactive compound and can be used in a variety of reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and radical addition. CFBC is also a useful reagent for the synthesis of biologically active compounds, such as pyridines, thiophenes, and furans.

Mechanism of Action

5-Chloro-2,3,4-trifluorobenzal chloride, 90% is a highly reactive compound and can be used in a variety of reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and radical addition. In nucleophilic substitution reactions, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% reacts with a nucleophile, such as an amine, to form a new carbon-containing compound. In Friedel-Crafts alkylation reactions, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% reacts with an alkyl halide to form an alkylated product. In radical addition reactions, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% adds to a double bond to form a new carbon-carbon bond.
Biochemical and Physiological Effects
5-Chloro-2,3,4-trifluorobenzal chloride, 90% has a wide range of applications in scientific research, but its effects on biochemical and physiological processes are not well understood. It is known that 5-Chloro-2,3,4-trifluorobenzal chloride, 90% can react with biomolecules, such as proteins and lipids, and can affect their structure and function. It is also known that 5-Chloro-2,3,4-trifluorobenzal chloride, 90% can interact with cellular membranes and can affect their permeability.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in lab experiments is its high reactivity, which makes it a useful reagent for a variety of reactions. However, 5-Chloro-2,3,4-trifluorobenzal chloride, 90% is a highly toxic compound and should be handled with extreme caution. It should be stored in a well-ventilated area and should be disposed of properly.

Future Directions

The use of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in the synthesis of new compounds, the development of new reaction protocols, and the study of its effects on biochemical and physiological processes. Additionally, more research is needed to understand the potential risks associated with the use of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% in laboratory experiments.

Synthesis Methods

The synthesis of 5-Chloro-2,3,4-trifluorobenzal chloride, 90% is typically done by the reaction of 4-chlorobenzaldehyde with trifluoromethyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and is typically complete within two hours. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-Chloro-2,3,4-trifluorobenzal chloride, 90% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, such as pyridines, thiophenes, and furans. It has also been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 5-Chloro-2,3,4-trifluorobenzal chloride, 90% has also been used in the synthesis of fluorinated compounds, such as fluorinated alcohols and amines.

properties

IUPAC Name

1-chloro-5-(dichloromethyl)-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-3-1-2(7(9)10)4(11)6(13)5(3)12/h1,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUAMCHAOQDNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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